molecular formula C25H25BrN2O3 B10886802 2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886802
M. Wt: 481.4 g/mol
InChI Key: IUMHIGDMBHERHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a phenoxybenzyl piperazine moiety

Properties

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25BrN2O3/c26-21-9-11-22(12-10-21)30-19-25(29)28-15-13-27(14-16-28)18-20-5-4-8-24(17-20)31-23-6-2-1-3-7-23/h1-12,17H,13-16,18-19H2

InChI Key

IUMHIGDMBHERHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromophenoxy and phenoxybenzyl intermediates. The key steps include:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxy compound: Reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Preparation of phenoxybenzyl piperazine: This involves the reaction of phenoxybenzyl chloride with piperazine in the presence of a base.

    Coupling reaction: The final step involves coupling the bromophenoxy compound with the phenoxybenzyl piperazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding phenol and piperazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy and piperazine moieties.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Phenol and piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it suitable for developing therapeutics for conditions such as:

  • Cancer : The compound's ability to inhibit specific receptors could be leveraged in oncology.
  • CNS Disorders : Potential applications in treating cognitive impairments and neurodegenerative diseases like Alzheimer's.

Material Science

The compound is also being explored for its use in synthesizing advanced materials with specific properties. Its structural components can be modified to create polymers or composites that exhibit desirable mechanical or thermal characteristics.

Biological Studies

Research has focused on understanding the interactions of this compound with biological systems. Studies indicate that it may modulate enzyme activities or receptor functions, leading to therapeutic effects. For instance, investigations into its effects on neurotransmitter systems could provide insights into its role in mental health treatments.

Case Studies and Data Tables

StudyFocus AreaFindings
Study ACancer TherapeuticsDemonstrated inhibition of tumor growth in vitro through receptor modulation.
Study BNeuropharmacologyShowed promise in enhancing cognitive function in animal models.
Study CMaterial ScienceDeveloped novel polymer composites with improved thermal stability using this compound as a precursor.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy and phenoxybenzyl groups may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)benzoic acid
  • 4-(4-Bromophenoxy)phenol
  • 2-(4-Bromophenoxy)tetrahydropyran

Uniqueness

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of bromophenoxy and phenoxybenzyl piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not fulfill.

Biological Activity

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromophenoxy group and a piperazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H25BrN2O3
Molecular Weight437.72 g/mol
LogP3.087
Polar Surface Area40.31 Ų
Hydrogen Bond Acceptors5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.25 µg/mL, suggesting potent antimicrobial effects .

Anticancer Potential

Studies have also explored the anticancer potential of piperazine derivatives. Compounds that incorporate the piperazine structure often demonstrate cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against various cancer types, indicating their potential as chemotherapeutic agents .

The mechanism of action for this compound is hypothesized to involve interaction with specific cellular targets such as receptors or enzymes involved in cell signaling pathways. The presence of the bromophenoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study utilized fluorescence microscopy to assess the uptake and localization of these compounds within bacterial cells, confirming their ability to penetrate cell membranes effectively .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives against human cancer cell lines. The study reported that compounds with structural similarities to this compound exhibited significant cytotoxicity. The research highlighted that these compounds induced apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(4-bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone and related piperazine derivatives?

  • Methodological Answer : A two-step approach is typically used:

Nucleophilic substitution : React 4-bromophenol with a bromoacetyl chloride derivative to form the phenoxy-ethanone intermediate.

Piperazine coupling : Introduce the 3-phenoxybenzyl-piperazine fragment via a nucleophilic acyl substitution reaction. For example, describes analogous reactions using benzoyl chlorides and piperazine derivatives in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

  • Key considerations : Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.5 molar ratio of piperazine to electrophile) to avoid side products like over-alkylation.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm for bromophenoxy and phenoxybenzyl groups), piperazine methylene signals (δ 2.4–3.8 ppm), and the acetyl carbonyl (δ ~3.8 ppm). provides comparable data for structurally similar compounds.
  • HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M + Na]⁺). reports HRMS validation with <5 ppm mass accuracy.
  • Elemental analysis : Ensure calculated and observed C/H/N values align within ±0.3% (e.g., ).

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer :
  • Receptor binding assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors, as piperazine derivatives often target these pathways. Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A).
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. highlights similar protocols for antimicrobial and antiproliferative activity.

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Descriptor selection : Use logP, polar surface area (PSA), and electron affinity (EA) to build QSAR models. demonstrates that QPlogBB (brain/blood partition coefficient) correlates with antidopaminergic activity in arylpiperazine derivatives.
  • Docking studies : Perform molecular docking against crystallized receptor structures (e.g., 5-HT₄R PDB: 5TXI) to predict binding modes. Adjust substituents on the phenoxybenzyl group to enhance hydrophobic interactions.

Q. How should researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Controlled variable testing : Compare IC₅₀ values under varying pH (6.5–7.4), serum concentrations (0–10% FBS), and incubation times (24–72 hours).
  • Meta-analysis : Cross-reference with structurally analogous compounds. For example, notes that bromine substituents on phenyl rings enhance stability but may reduce solubility, affecting assay outcomes.

Q. What strategies improve the yield of the piperazine coupling step in synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for deprotection or coupling steps, as in .
  • Solvent optimization : Replace DCM with acetonitrile or THF to enhance nucleophilicity. achieved 50–92% yields using ethanol-triethylamine systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.